4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride

Vue d'ensemble

Description

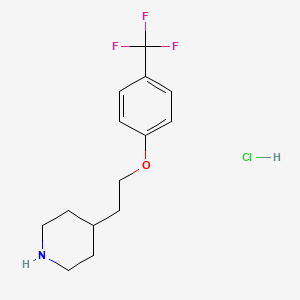

4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenoxyethyl moiety, which is further linked to a piperidine ring

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of dopamine d3 receptor antagonists .

Mode of Action

The trifluoromethyl group may enhance the lipophilicity of the compound, potentially improving its interaction with hydrophobic pockets within the target protein .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability, as fluorinated compounds are generally resistant to metabolic degradation . This could potentially improve the compound’s bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and thus its interaction with its target could be influenced by pH. Additionally, the compound’s stability could be affected by temperature and the presence of metabolic enzymes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride typically involves the following steps:

Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 4-(Trifluoromethyl)phenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.

Coupling with Piperidine: The phenoxyethyl intermediate is then reacted with piperidine under suitable conditions to form the desired product.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Applications De Recherche Scientifique

4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride has several scientific research applications, including:

Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly for its pharmacological properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- **4-(2-(Trifluoromethyl)phenoxy)ethyl)piperidine

- **4-(2-(2-(Trifluoromethyl)phenoxy)ethyl)piperidine

- **4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)morpholine

Uniqueness

4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and pharmacological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various research and industrial applications.

Activité Biologique

4-(2-(4-(Trifluoromethyl)phenoxy)ethyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The incorporation of trifluoromethyl groups into organic molecules has been associated with enhanced pharmacological profiles, making this compound a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H16ClF3N, featuring a piperidine ring connected to a phenoxy group that carries a trifluoromethyl substituent. The presence of the trifluoromethyl group is known to influence the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances binding affinity to various receptors and enzymes, which can lead to significant biological effects, including enzyme inhibition and modulation of signaling pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Enzyme Inhibition : Studies suggest that piperidine derivatives can inhibit enzymes such as aspartic proteases. The trifluoromethyl group contributes to the potency and selectivity against these targets.

- Anticancer Properties : Compounds with similar structures have shown potential in anticancer applications by inducing apoptosis in cancer cells and inhibiting tumor growth .

- Neuroprotective Effects : Some studies have indicated that such compounds could have neuroprotective effects, potentially useful in treating neurodegenerative disorders .

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

In a study examining the enzyme inhibition properties of related piperidine compounds, it was found that the introduction of the trifluoromethyl group significantly increased binding affinity to target enzymes. This was evidenced by IC50 values that demonstrated enhanced potency compared to non-fluorinated analogs.

Case Study: Anticancer Activity

Research involving derivatives of this compound indicated its potential in cancer therapy. For instance, a related piperidine derivative demonstrated a reduction in tumor size in preclinical models, highlighting its therapeutic promise .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has not been extensively characterized; however, related compounds have shown favorable absorption and distribution characteristics. The presence of the trifluoromethyl group often correlates with improved metabolic stability and bioavailability, which are crucial for effective therapeutic use .

Propriétés

IUPAC Name |

4-[2-[4-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-1-3-13(4-2-12)19-10-7-11-5-8-18-9-6-11;/h1-4,11,18H,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLMZAMZYZKKPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219972-06-1 | |

| Record name | Piperidine, 4-[2-[4-(trifluoromethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.